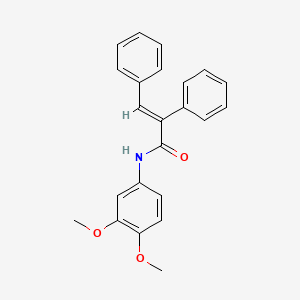![molecular formula C18H16Cl3N3O4 B5155909 1-(4-nitrophenyl)-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine CAS No. 6189-59-9](/img/structure/B5155909.png)
1-(4-nitrophenyl)-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-nitrophenyl)-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as NTP and is a piperazine derivative. In
Applications De Recherche Scientifique
NTP has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. NTP has been found to exhibit potent anticancer activity against various types of cancer cells. It has also been shown to possess antifungal and antimicrobial properties.
Mécanisme D'action
The mechanism of action of NTP involves the inhibition of the activity of certain enzymes that are essential for the growth and proliferation of cancer cells. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. The antifungal and antimicrobial properties of NTP are attributed to its ability to disrupt the cell membrane of the microorganisms.
Biochemical and Physiological Effects:
NTP has been shown to have a significant impact on the biochemical and physiological processes of the cells. It has been found to induce oxidative stress and DNA damage in cancer cells. The compound has also been shown to alter the expression of certain genes that are involved in the regulation of cell growth and proliferation. In addition, NTP has been found to affect the mitochondrial function of the cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using NTP in lab experiments is its high potency and selectivity towards cancer cells. This compound has also been found to exhibit low toxicity towards normal cells. However, one of the limitations of using NTP is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on NTP. One of the main areas of focus is the development of more efficient synthesis methods for this compound. Another area of research is the exploration of the potential applications of NTP in the treatment of other diseases, such as viral infections and autoimmune disorders. Additionally, the mechanisms of action of NTP need to be further elucidated to fully understand its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 1-(4-nitrophenyl)-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine is a chemical compound that has shown promising potential in various fields of scientific research. The synthesis method for this compound is efficient, and the compound exhibits potent anticancer, antifungal, and antimicrobial properties. NTP has been found to have significant biochemical and physiological effects on the cells, and its advantages and limitations for lab experiments have been identified. There are several future directions for the research on NTP, and further studies are needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis method for NTP involves the reaction between 1-(4-nitrophenyl)piperazine and 2,4,5-trichlorophenoxyacetic acid. The reaction is carried out in the presence of a suitable solvent and catalyst. The yield of NTP obtained through this method is high, and the purity of the compound is also satisfactory.
Propriétés
IUPAC Name |
1-[4-(4-nitrophenyl)piperazin-1-yl]-2-(2,4,5-trichlorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl3N3O4/c19-14-9-16(21)17(10-15(14)20)28-11-18(25)23-7-5-22(6-8-23)12-1-3-13(4-2-12)24(26)27/h1-4,9-10H,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJGPGOYSSDELF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)COC3=CC(=C(C=C3Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387440 |
Source


|
| Record name | 1-[4-(4-nitrophenyl)piperazin-1-yl]-2-(2,4,5-trichlorophenoxy)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-(2,4,5-trichlorophenoxy)ethanone | |
CAS RN |
6189-59-9 |
Source


|
| Record name | 1-[4-(4-nitrophenyl)piperazin-1-yl]-2-(2,4,5-trichlorophenoxy)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetyl)indoline](/img/structure/B5155830.png)
![3-(4-tert-butylphenoxy)-5-(mesitylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5155835.png)
![5-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5155843.png)
![5-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-5-methyl-3-propyldihydro-2(3H)-furanone](/img/structure/B5155846.png)


![2-chloro-N-{1-[1-(2-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5155864.png)
![2-methoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-bromobenzoate](/img/structure/B5155885.png)
![{3,7-bis[(4-methylphenyl)sulfonyl]-1,3,7-triazabicyclo[3.3.1]non-5-yl}(3,4-dichlorophenyl)methanone](/img/structure/B5155889.png)



![4-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B5155920.png)
